molecular formula C16H19N3O5S2 B2470661 N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 899747-80-9

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2470661
CAS No.: 899747-80-9
M. Wt: 397.46
InChI Key: FNXRAJDXAKPGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(thiophen-2-yl)ethylamine. This intermediate is then reacted with morpholine under specific conditions to form N-(2-morpholino-2-(thiophen-2-yl)ethyl)amine. The final step involves the sulfonation of this intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
  • N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide

Uniqueness

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide is unique due to the presence of the nitrobenzenesulfonamide group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c20-19(21)13-3-5-14(6-4-13)26(22,23)17-12-15(16-2-1-11-25-16)18-7-9-24-10-8-18/h1-6,11,15,17H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXRAJDXAKPGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.